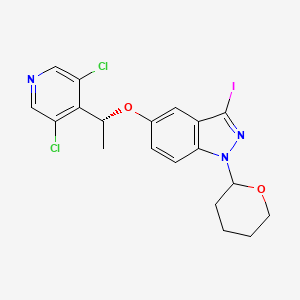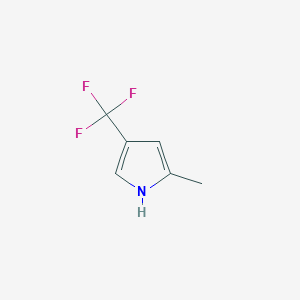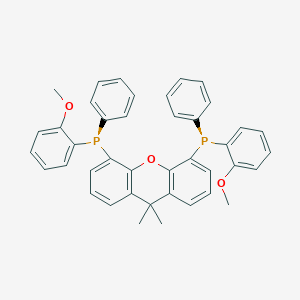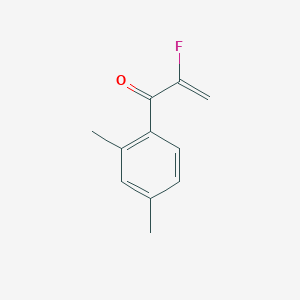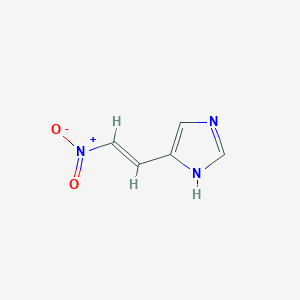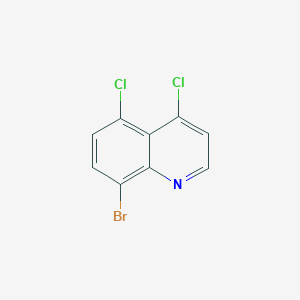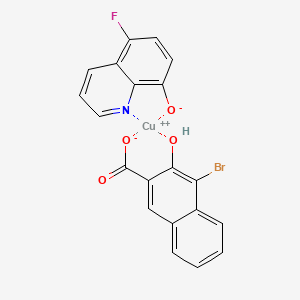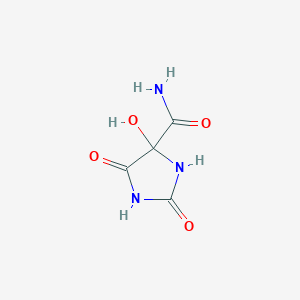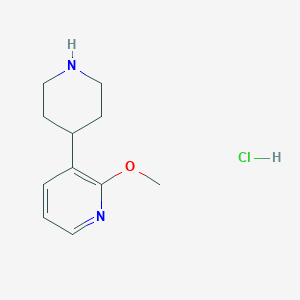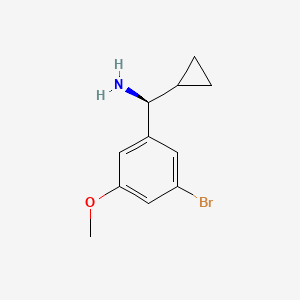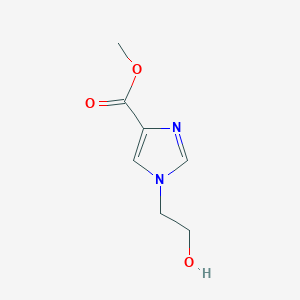
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by the presence of a methyl group, a hydroxyethyl group, and a carboxylate group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the esterification of 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2-carboxyethyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(2-hydroxyethyl)-1H-imidazole-4-methanol.
Substitution: Various halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The imidazole ring can participate in electron transfer processes, contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
- 1-(2-hydroxyethyl)-3-methylimidazolium chloride
- 1,3-bis-(2-hydroxyethyl)-imidazolium chloride
- 1-butyl-2,3,4,5-tetramethylimidazolium bromide
These compounds share similar structural features but differ in their substituents, which can significantly impact their physicochemical properties and applications. For example, the presence of additional hydroxyethyl groups or different alkyl chains can alter their solubility, melting points, and reactivity.
Eigenschaften
CAS-Nummer |
206533-21-3 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
methyl 1-(2-hydroxyethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(11)6-4-9(2-3-10)5-8-6/h4-5,10H,2-3H2,1H3 |
InChI-Schlüssel |
USAHXKBHMIGXIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN(C=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)

